molecular formula C15H14N2O4S B12604255 (2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine CAS No. 648894-18-2

(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine

Cat. No.: B12604255
CAS No.: 648894-18-2
M. Wt: 318.3 g/mol
InChI Key: IHLFUJIVYFFCNW-IURRXHLWSA-N
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Description

(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is a chiral aziridine derivative characterized by the presence of a benzyl group at the 2-position and a 4-nitrobenzene-1-sulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the reaction of (2R)-2-benzylaziridine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Formation of aziridine derivatives with different substituents.

    Reduction: Formation of (2R)-2-benzyl-1-(4-aminobenzene-1-sulfonyl)aziridine.

    Oxidation: Formation of (2R)-2-carboxy-1-(4-nitrobenzene-1-sulfonyl)aziridine.

Scientific Research Applications

(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the nitro and sulfonyl groups can participate in redox and substitution reactions. These interactions can modulate the activity of enzymes or receptors, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is unique due to its specific chiral configuration and the combination of benzyl and nitrobenzene-sulfonyl groups. This unique structure imparts distinct reactivity and potential bioactivity compared to other aziridine derivatives.

Properties

CAS No.

648894-18-2

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

(2R)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C15H14N2O4S/c18-17(19)13-6-8-15(9-7-13)22(20,21)16-11-14(16)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2/t14-,16?/m1/s1

InChI Key

IHLFUJIVYFFCNW-IURRXHLWSA-N

Isomeric SMILES

C1[C@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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